![molecular formula C16H18FN3O3 B2881725 4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-40-2](/img/structure/B2881725.png)
4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
BenchChem offers high-quality 4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
This compound has shown promise as a PARP-1 inhibitor . PARP-1 (Poly ADP-ribose polymerase 1) is an enzyme involved in DNA repair, and its inhibition can lead to the death of cancer cells by preventing them from repairing their DNA. This mechanism is particularly useful in targeted cancer therapies , where the compound could be used to enhance the effectiveness of DNA-damaging cytotoxic agents.
Pharmacokinetics
The compound’s derivatives have been predicted to have good pharmacokinetic properties, which is crucial for the development of new drugs . Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. A compound with favorable pharmacokinetic properties has a higher chance of success in drug development.
Molecular Docking Studies
Molecular docking studies of this compound have been performed to explore its probable binding mode within the active site of PARP-1 . This application is vital for understanding how the compound interacts at the molecular level, which is essential for the rational design of new drugs.
Synthesis of Derivatives
The compound serves as a core structure for the synthesis of a variety of derivatives . These derivatives can be screened for a wide range of biological activities, leading to the discovery of new therapeutic agents.
Antitumor Activity
Some derivatives of this compound have shown significant antitumor activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that the compound and its derivatives could be valuable in developing new anticancer drugs.
DNA Damage Response Research
The compound’s role as a PARP-1 inhibitor makes it a valuable tool in studying the DNA damage response in cells . This research can provide insights into the mechanisms of genomic instability and the development of cancer.
Drug Design and Discovery
With its potential biological activities, this compound is a candidate for drug design and discovery efforts . It can be used as a starting point for the development of new drugs that target specific pathways or enzymes involved in disease processes.
Chemical Biology
In chemical biology, this compound can be used to study the interaction between small molecules and biological systems . It can help in understanding the fundamental processes that underlie health and disease.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential effects on these pathways .
Pharmacokinetics
Its molecular weight (35239 g/mol) and the presence of both polar and nonpolar groups suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and mechanistic studies .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-23-7-3-6-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-2-5-11(17)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRNOUOPHQMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


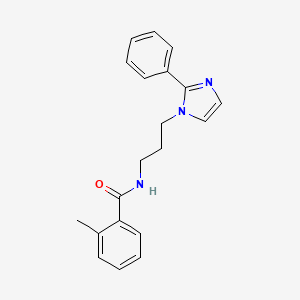
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
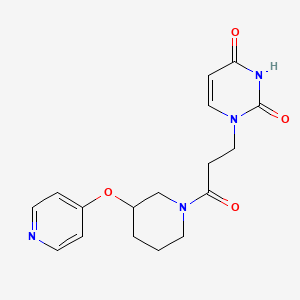
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)
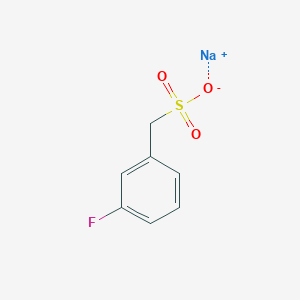

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
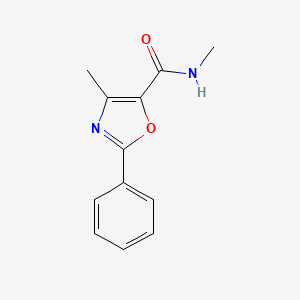
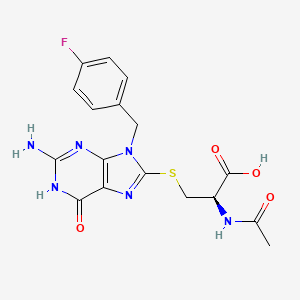
![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)